Propylparaben-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylparaben-d4, also known as propyl 4-hydroxybenzoate-d4, is a deuterated form of propylparaben. Propylparaben is a widely used antimicrobial preservative found in cosmetics, pharmaceuticals, and food products. The deuterated form, this compound, is often used in scientific research as a tracer in pharmacokinetic studies due to its stable isotope properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylparaben-d4 is synthesized by incorporating deuterium into the propylparaben molecule. The process typically involves the esterification of 4-hydroxybenzoic acid with deuterated propanol (propyl-d4 alcohol) under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propylparaben-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Under oxidative conditions, the phenolic group of this compound can be oxidized to form quinones.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and deuterated propanol.
Oxidation: Quinones.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Propylparaben-d4 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: As a stable isotope-labeled compound, it is used to trace the metabolic pathways and distribution of propylparaben in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Toxicology: Used to study the toxicological effects of parabens in various biological systems.
Environmental Science: Helps in tracking the environmental fate and transport of parabens
Mechanism of Action
Propylparaben-d4 exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the cell cycle, apoptosis, and steroidogenesis pathways, leading to the inhibition of microbial growth. The deuterated form retains these properties, making it useful for studying the detailed mechanisms of action at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- Methylparaben-d4
- Ethylparaben-d4
- Butylparaben-d4
- Isopropylparaben-d4
- Isobutylparaben-d4
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and analytical studies. Compared to other parabens, it has a longer alkyl chain, which can influence its lipophilicity and antimicrobial efficacy .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D |
InChI Key |
QELSKZZBTMNZEB-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCCC)[2H])[2H])O)[2H] |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.